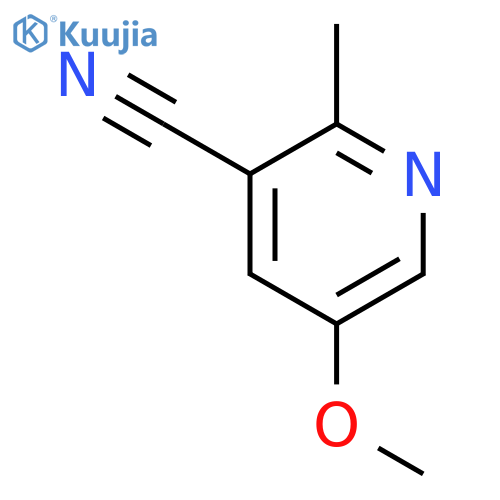Cas no 63820-76-8 (5-methoxy-2-methyl-3-Pyridinecarbonitrile)

5-methoxy-2-methyl-3-Pyridinecarbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-methoxy-2-methyl-3-Pyridinecarbonitrile
- 63820-76-8
- 5-methoxy-2-methylpyridine-3-carbonitrile
- SB55219
- 5-Methoxy-2-methylnicotinonitrile
- AT34706
-
- インチ: InChI=1S/C8H8N2O/c1-6-7(4-9)3-8(11-2)5-10-6/h3,5H,1-2H3
- InChIKey: DVUNAPQHXUINNA-UHFFFAOYSA-N
- ほほえんだ: CC1=NC=C(C=C1C#N)OC
計算された属性
- せいみつぶんしりょう: 148.06374
- どういたいしつりょう: 148.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 45.9Ų
じっけんとくせい
- PSA: 45.91
5-methoxy-2-methyl-3-Pyridinecarbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029008065-500mg |
5-Methoxy-2-methylnicotinonitrile |
63820-76-8 | 95% | 500mg |
$1718.70 | 2023-09-01 | |
| Cooke Chemical | BD9543047-1g |
5-Methoxy-2-methylnicotinonitrile |
63820-76-8 | 97% | 1g |
RMB 3320.80 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1795701-100mg |
5-Methoxy-2-methylnicotinonitrile |
63820-76-8 | 97% | 100mg |
¥1086.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1795701-1g |
5-Methoxy-2-methylnicotinonitrile |
63820-76-8 | 97% | 1g |
¥4981.00 | 2024-05-05 | |
| Alichem | A029008065-250mg |
5-Methoxy-2-methylnicotinonitrile |
63820-76-8 | 95% | 250mg |
$1048.60 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1795701-250mg |
5-Methoxy-2-methylnicotinonitrile |
63820-76-8 | 97% | 250mg |
¥1999.00 | 2024-05-05 | |
| Alichem | A029008065-1g |
5-Methoxy-2-methylnicotinonitrile |
63820-76-8 | 95% | 1g |
$2837.10 | 2023-09-01 | |
| Chemenu | CM523295-1g |
5-Methoxy-2-methylnicotinonitrile |
63820-76-8 | 97% | 1g |
$599 | 2022-06-10 |
5-methoxy-2-methyl-3-Pyridinecarbonitrile 関連文献
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
5-methoxy-2-methyl-3-Pyridinecarbonitrileに関する追加情報
Introduction to 5-methoxy-2-methyl-3-Pyridinecarbonitrile (CAS No: 63820-76-8)
5-methoxy-2-methyl-3-Pyridinecarbonitrile, identified by its Chemical Abstracts Service (CAS) number 63820-76-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic nitrile derivative features a pyridine core substituted with a methoxy group at the 5-position and a methyl group at the 2-position, making it a versatile intermediate for synthesizing various biologically active molecules.
The compound's structure imparts unique electronic and steric properties, which are highly valued in medicinal chemistry. The presence of the cyano group at the 3-position enhances its reactivity, enabling further functionalization through nucleophilic addition or condensation reactions. These characteristics make 5-methoxy-2-methyl-3-Pyridinecarbonitrile a valuable building block for designing novel therapeutic agents.
In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that substituents at specific positions on the pyridine ring can modulate pharmacokinetic and pharmacodynamic properties, leading to improved drug efficacy and reduced side effects. The 5-methoxy-2-methyl-3-Pyridinecarbonitrile scaffold has been explored in several research avenues, particularly in the development of central nervous system (CNS) drugs, anti-inflammatory agents, and anticancer compounds.
One of the most compelling aspects of 5-methoxy-2-methyl-3-Pyridinecarbonitrile is its role in synthesizing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By modifying the pyridine core with appropriate substituents, researchers have been able to develop potent and selective kinase inhibitors. For instance, derivatives of 5-methoxy-2-methyl-3-Pyridinecarbonitrile have shown promise in inhibiting tyrosine kinases, which are overexpressed in many cancer cell lines.
The compound's utility extends beyond kinase inhibition. Recent studies have highlighted its potential in developing antiviral agents. The cyano group serves as a handle for further derivatization, allowing chemists to create molecules that can interfere with viral replication cycles. Specifically, modifications of the pyridine ring have led to the discovery of novel inhibitors targeting viral proteases and polymerases. These findings underscore the importance of 5-methoxy-2-methyl-3-Pyridinecarbonitrile as a scaffold for antiviral drug discovery.
Another area where 5-methoxy-2-methyl-3-Pyridinecarbonitrile has made significant contributions is in the field of neurology. Pyridine derivatives are known for their ability to cross the blood-brain barrier, making them ideal candidates for treating neurological disorders. Researchers have synthesized analogs of 5-methoxy-2-methyl-3-Pyridinecarbonitrile that exhibit neuroprotective and anti-inflammatory properties. These compounds are being investigated for their potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.
The synthesis of 5-methoxy-2-methyl-3-Pyridinecarbonitrile typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route involves the condensation of acetone with malononitrile followed by methylation and methoxylation steps. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making 63820-76-8 more accessible for industrial applications.
In conclusion, 5-methoxy-2-methyl-3-Pyridinecarbonitrile (CAS No: 63820-76-8) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for developing drugs targeting various diseases, including cancer, viral infections, and neurological disorders. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.
63820-76-8 (5-methoxy-2-methyl-3-Pyridinecarbonitrile) 関連製品
- 2411325-82-9((E)-4-(Dimethylamino)-N-(1,1-dioxo-2-phenylthietan-3-yl)but-2-enamide)
- 946281-83-0(7-methoxy-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-1-benzofuran-2-carboxamide)
- 1049361-66-1(N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]thiophene-2-carboxamide)
- 1806284-01-4(Methyl 3-cyano-2-hydroxy-4-(trifluoromethoxy)benzoate)
- 2167676-91-5(1-2-(1-hydroxy-3-methoxypropyl)-1,3-thiazol-4-ylethan-1-one)
- 941922-87-8(N-(2,6-difluorophenyl)methyl-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide)
- 2034508-72-8(1-methyl-N-4-(thiophen-2-yl)oxan-4-yl-1H-1,2,3-triazole-4-carboxamide)
- 2382968-43-4(2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine)
- 2309624-10-8(2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one)
- 898762-09-9((4-bromo-2-fluoro-phenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone)



